N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide
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Overview
Description
The compound seems to contain a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products, such as sesamol and piperine, and occupies a unique place in natural and synthetic organic chemistry .
Synthesis Analysis
There are reports of synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit . A direct and concise method has been reported to furnish novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .Chemical Reactions Analysis
The synthesized compounds have been transformed into various synthetically important unsymmetrical monoselenides .Physical and Chemical Properties Analysis
The synthesized compounds have been subjected to various characterizations like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The HOMO–LUMO energy gap established the charge transition contained by the compound .Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Polyoxgenated Cyclohexenes : Research has identified new polyoxygenated cyclohexenes isolated from Uvaria calamistrata, showcasing the potential for natural product synthesis and the discovery of novel compounds with unique structures (Zhou, Chen, & Yu, 1999).
- Development of Cyclic Dipeptidyl Ureas : Through Ugi reactions, researchers synthesized 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas. This work highlights the compound's versatility in synthesizing novel heterocyclic structures (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
- Catalyst-Free Synthesis : A novel approach was developed for the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives via 1,3-dipolar cycloaddition and rearrangement, showcasing an efficient method to synthesize complex heterocycles without the need for a catalyst (Liu, Xu, Sun, Lu, & Guo, 2014).
Potential Applications
- Anti-Tubercular Scaffold Development : A study focused on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives, underlining their promising anti-tubercular activity. This research emphasizes the compound's potential in developing new treatments for tuberculosis (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
- Neuroleptic Activity : The synthesis and evaluation of benzamides of N,N-disubstituted ethylenediamines, including N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, demonstrated significant neuroleptic activity, suggesting the compound's utility in the development of new psychiatric medications (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect various cellular pathways, leading to downstream effects . More research is needed to determine the specific pathways affected by this compound.
Result of Action
Similar compounds have been shown to have antitumor activities against certain cell lines . More research is needed to understand the specific effects of this compound.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-18(14-6-2-1-3-7-14)19-10-4-5-11-21-15-8-9-16-17(12-15)23-13-22-16/h1-2,8-9,12,14H,3,6-7,10-11,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEINBFPJVFOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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